5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Mechanism of Action
Target of Action
The compound contains a [1,2,4]triazolo[4,3-a]pyrazin moiety, which is found in various compounds with antiviral and antimicrobial activities . Therefore, it’s possible that “5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide” might interact with similar targets.
Mode of Action
Triazole compounds, which this molecule is a part of, are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Pharmacokinetics
The presence of a piperazine or piperidine subunit has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .
Result of Action
Some triazole compounds have shown cytotoxicity at certain concentrations .
Preparation Methods
The synthesis of 5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the triazole and pyrazine rings. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Cyclization: The compound can participate in cyclization reactions to form additional ring structures, which can be facilitated by reagents such as acids or bases
Scientific Research Applications
5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Comparison with Similar Compounds
Similar compounds to 5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide include other heterocyclic compounds with triazole and pyrazine rings. Some examples are:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Nefazodone: Another antidepressant with a triazole ring.
What sets this compound apart is its unique combination of pyrazole, triazole, and pyrazine rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-14-17(11-23-28(14)16-5-3-2-4-6-16)20(29)24-15-7-9-26(12-15)18-19-25-22-13-27(19)10-8-21-18/h2-6,8,10-11,13,15H,7,9,12H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOVRAVOEQJVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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